molecular formula C16H11ClN2O5 B2390159 3-[2-(5-chloro-2-hydroxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one CAS No. 320420-38-0

3-[2-(5-chloro-2-hydroxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one

Cat. No. B2390159
CAS RN: 320420-38-0
M. Wt: 346.72
InChI Key: LPWFEDGLJDFTSH-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(5-Chloro-2-hydroxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one, also known as CHNBP, is a novel small molecule that has been studied for its potential applications in the fields of synthetic chemistry and biochemistry. CHNBP has been found to be a highly versatile and efficient synthetic reagent for the preparation of a variety of organic compounds. Additionally, CHNBP has been used to study the mechanism of action of various biochemical and physiological processes.

Mechanism Of Action

The mechanism of action of 3-[2-(5-chloro-2-hydroxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one is believed to involve the formation of a covalent bond between the nitrovinyl group and the nucleophile. This covalent bond is then cleaved by the nucleophile, resulting in the formation of the desired product. Additionally, 3-[2-(5-chloro-2-hydroxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one has been found to be a highly efficient reagent for the formation of a variety of organic compounds.
Biochemical and Physiological Effects
3-[2-(5-chloro-2-hydroxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one has been found to have a variety of biochemical and physiological effects. It has been found to be a highly efficient reagent for the synthesis of a variety of organic compounds, including heterocycles, natural products, and pharmaceuticals. Additionally, 3-[2-(5-chloro-2-hydroxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one has been found to be a highly effective catalyst for the formation of covalent bonds between the nitrovinyl group and the nucleophile. Further, 3-[2-(5-chloro-2-hydroxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one has been found to be an effective inhibitor of various enzymes, including proteases and phosphatases.

Advantages And Limitations For Lab Experiments

3-[2-(5-chloro-2-hydroxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one has a number of advantages and limitations for use in lab experiments. One advantage of 3-[2-(5-chloro-2-hydroxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one is its high efficiency as a reagent for the synthesis of a variety of organic compounds. Additionally, 3-[2-(5-chloro-2-hydroxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one is highly effective as a catalyst for the formation of covalent bonds between the nitrovinyl group and the nucleophile. However, 3-[2-(5-chloro-2-hydroxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one is limited in its ability to inhibit enzymes, as it is not as effective as other inhibitors. Additionally, 3-[2-(5-chloro-2-hydroxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one is limited in its ability to be used in lab experiments due to its high cost and limited availability.

Future Directions

There are a number of potential future directions for the use of 3-[2-(5-chloro-2-hydroxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one in scientific research. One potential direction is the use of 3-[2-(5-chloro-2-hydroxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one in the synthesis of more complex organic compounds. Additionally, 3-[2-(5-chloro-2-hydroxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one could be used to study the mechanism of action of more enzymes, as well as the mechanism of action of various drugs and pharmaceuticals. Furthermore, 3-[2-(5-chloro-2-hydroxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one could be used to develop more effective inhibitors of various enzymes. Finally, 3-[2-(5-chloro-2-hydroxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one could be used to develop more cost-effective and readily available reagents for the synthesis of organic compounds.

Synthesis Methods

3-[2-(5-chloro-2-hydroxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one is synthesized via a three-step reaction sequence. The first step involves the reaction of 5-chloro-2-hydroxyaniline with 1-nitrovinylbenzene in the presence of an acid catalyst. This yields an intermediate compound, which is then reacted with 2-benzofuran-1(3H)-one in the presence of a base catalyst. Finally, the intermediate compound is reacted with a nucleophile to yield the desired product, 3-[2-(5-chloro-2-hydroxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one.

Scientific Research Applications

3-[2-(5-chloro-2-hydroxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of a variety of organic compounds, including heterocycles, natural products, and pharmaceuticals. Additionally, 3-[2-(5-chloro-2-hydroxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one has been used to study the mechanism of action of various biochemical and physiological processes. It has been used to study the mechanism of action of enzymes, as well as the mechanism of action of various drugs and pharmaceuticals.

properties

IUPAC Name

3-[(E)-2-(5-chloro-2-hydroxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O5/c17-9-5-6-14(20)12(7-9)18-8-13(19(22)23)15-10-3-1-2-4-11(10)16(21)24-15/h1-8,15,18,20H/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWFEDGLJDFTSH-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)C(=CNC3=C(C=CC(=C3)Cl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(OC2=O)/C(=C\NC3=C(C=CC(=C3)Cl)O)/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(5-chloro-2-hydroxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one

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